[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid [((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13535734
InChI: InChI=1S/C14H20N2O2/c1-15(11-14(17)18)13-7-8-16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m1/s1
SMILES: CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13535734

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 2-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]acetic acid
Standard InChI InChI=1S/C14H20N2O2/c1-15(11-14(17)18)13-7-8-16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m1/s1
Standard InChI Key PDAXLJYCSSGKNG-CYBMUJFWSA-N
Isomeric SMILES CN(CC(=O)O)[C@@H]1CCN(C1)CC2=CC=CC=C2
SMILES CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Canonical SMILES CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is systematically named according to IUPAC guidelines as 2-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]acetic acid. Its molecular formula, C₁₃H₁₈N₂O₂, corresponds to a molar mass of 234.29422 g/mol . The stereochemistry at the pyrrolidine C3 position is explicitly defined as R, critical for its biological interactions .

Structural Features and Stereochemical Considerations

The molecule comprises a pyrrolidine ring substituted at the N1 position with a benzyl group and at the C3 position with a methylaminoacetic acid side chain (Fig. 1). X-ray crystallography of analogous compounds reveals that the R-configuration at C3 optimizes binding to enzymatic targets such as neuronal NOS (nNOS) . The benzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29422 g/mol
CAS Registry Number1353993-82-4
DensityNot Reported-
Melting PointNot Reported-

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of [((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid can be approached via reductive amination or palladium-catalyzed allylation, as demonstrated for related pyrrolidine derivatives . A plausible retrosynthetic pathway involves:

  • Construction of the pyrrolidine core via cyclization of a γ-amino acid precursor.

  • Introduction of the benzyl group at N1.

  • Functionalization at C3 with methylaminoacetic acid.

Stepwise Synthesis

Step 1: Pyrrolidine Core Formation
Analogous to methods reported for nebracetam derivatives, itaconic acid reacts with benzylamine under thermal conditions to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid .

Step 2: Reductive Amination
The ketone group at C5 is reduced to a secondary amine, followed by methylation using methyl iodide or reductive amination with methylamine. For example, in a similar synthesis, Pd(PPh₃)₄ catalyzed allylation of a cis-alcohol intermediate enabled subsequent ozonolysis and reductive amination .

Step 3: Acetic Acid Moiety Incorporation
Coupling the methylamine-substituted pyrrolidine with bromoacetic acid under basic conditions yields the target compound. Boc-protection strategies, as described for fluorinated NOS inhibitors, may enhance reaction efficiency .

Table 2: Key Synthetic Intermediates

IntermediateRoleYield (%)
1-Benzylpyrrolidin-3-oneCore scaffold65–75
Methylamine adductC3 functionalization80–90
Boc-protected derivativeStability during coupling95

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, D₂O):

  • δ 2.19 (s, 3H, CH₃), 2.60–3.90 (m, pyrrolidine and benzyl protons), 4.15 (d, J = 13.0 Hz, CH₂COO⁻) .

  • The absence of Boc-protecting group signals (δ 1.40–1.50) confirms complete deprotection .

¹³C NMR:

  • 173.8 ppm (COO⁻), 54.2 ppm (C3), 135.6–128.4 ppm (benzyl aromatic carbons) .

Mass Spectrometry

LC/MS analysis of the deprotected compound shows m/z 235.2 [(M+H)⁺], consistent with the molecular formula C₁₃H₁₈N₂O₂ .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Fluorinated pyrrolidine derivatives exhibit potent inhibition of nNOS (IC₅₀ < 100 nM) by occupying the tetrahydrobiopterin binding site . While direct data for [((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid are lacking, structural parallels imply potential NOS modulatory activity.

Applications and Future Directions

Therapeutic Prospects

  • Neuroprotection: Analogues like nebracetam improve hippocampal cholinergic function in stroke models .

  • Enzyme Targeting: Fluorinated derivatives serve as leads for selective nNOS inhibitors .

Synthetic Challenges

  • Stereochemical Purity: Resolving enantiomers via camphanic ester derivatives remains labor-intensive .

  • Protection-Deprotection Efficiency: Boc-group strategies require optimization to avoid side reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator